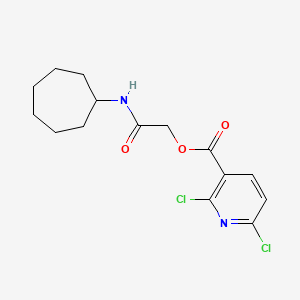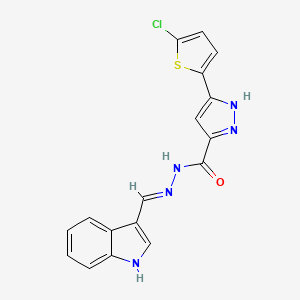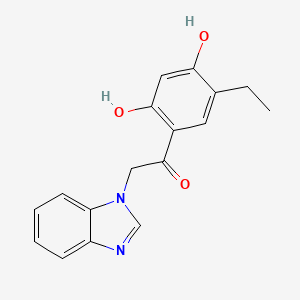![molecular formula C15H12N6OS2 B2435536 2-metil-N-((6-(tiofeno-2-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tiazol-4-carboxamida CAS No. 2034452-57-6](/img/structure/B2435536.png)
2-metil-N-((6-(tiofeno-2-il)-[1,2,4]triazolo[4,3-b]piridazin-3-il)metil)tiazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H12N6OS2 and its molecular weight is 356.42. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados del tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Actividad analgésica
Se ha encontrado que los compuestos con un anillo de tiazol tienen propiedades analgésicas (alivian el dolor) . Esto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos para aliviar el dolor.
Actividad antiinflamatoria
Se ha encontrado que los derivados del tiazol tienen propiedades antiinflamatorias . Esto significa que podrían utilizarse potencialmente en el tratamiento de afecciones caracterizadas por la inflamación, como la artritis.
Actividad antimicrobiana
Los derivados del tiazol han mostrado actividad antimicrobiana, lo que significa que pueden matar o inhibir el crecimiento de microorganismos . Esto podría utilizarse potencialmente en el desarrollo de nuevos antibióticos.
Actividad antifúngica
También se ha encontrado que los derivados del tiazol tienen propiedades antifúngicas . Esto podría utilizarse potencialmente en el tratamiento de infecciones fúngicas.
Actividad antiviral
Se ha encontrado que los derivados del tiazol tienen propiedades antivirales . Esto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antivirales.
Actividad diurética
Se ha encontrado que los derivados del tiazol tienen propiedades diuréticas . Los diuréticos ayudan a su cuerpo a eliminar la sal y el agua. Funcionan haciendo que sus riñones pongan más sodio en su orina. El sodio, a su vez, saca agua de su sangre.
Moléculas de fármacos antitumorales o citotóxicos
Se ha encontrado que los derivados del tiazol tienen propiedades antitumorales o citotóxicas . Esto podría utilizarse potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and triazolothiadiazines, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting their biological activity.
Biochemical Pathways
Thiazole and triazolothiadiazine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial infection, and cancer . The compound’s effects on these pathways can lead to downstream effects on cellular functions and overall organismal health.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption and distribution profiles due to their planar structure and ability to form hydrogen bonds . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Based on its structural similarity to other thiazole and triazolothiadiazine derivatives, it can be inferred that it may have a range of potential effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, and antitumor activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . .
Propiedades
IUPAC Name |
2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6OS2/c1-9-17-11(8-24-9)15(22)16-7-14-19-18-13-5-4-10(20-21(13)14)12-3-2-6-23-12/h2-6,8H,7H2,1H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQFDVWITRDGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-[2-(benzylamino)-2-oxoethyl]sulfanyl-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-3-(2-methylanilino)prop-2-enamide](/img/structure/B2435453.png)
![4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)

![4-tert-butyl-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2435462.png)
![N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2435463.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)


![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)
![2-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2435471.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-methylbenzoate](/img/structure/B2435473.png)

![1-Phenyl-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea](/img/structure/B2435475.png)
